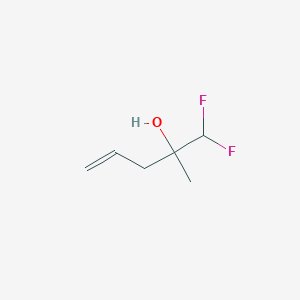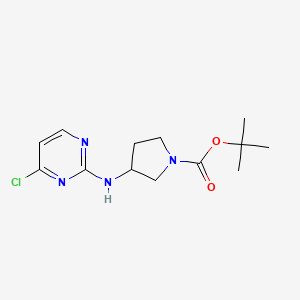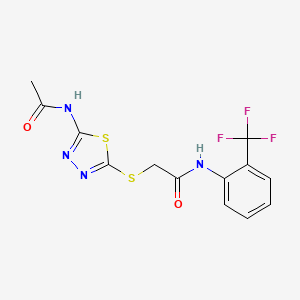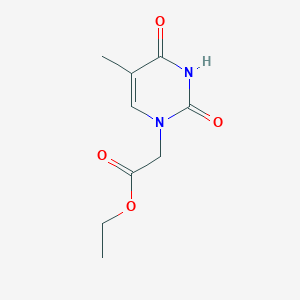![molecular formula C16H15FN2O2S2 B2898942 1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868216-71-1](/img/structure/B2898942.png)
1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the imidazole family and has been found to possess various biological activities, including antifungal, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole is not fully understood. However, it has been proposed that this compound exerts its antifungal activity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. It has also been suggested that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole has been shown to have various biochemical and physiological effects. In addition to its antifungal, antitumor, and anti-inflammatory properties, this compound has been found to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole in lab experiments is its high potency and selectivity. This compound has been found to be highly effective against various fungal and cancer cell lines, making it a valuable tool for studying the mechanisms of these diseases. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole. One potential direction is the development of novel derivatives of this compound with improved potency and selectivity. Another direction is the investigation of the mechanism of action of this compound in greater detail, which may lead to the discovery of new therapeutic targets for the treatment of fungal infections and cancer. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, which may facilitate its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole can be achieved through a multi-step process. The first step involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorobenzylsulfide. The second step involves the reaction of 3-fluorobenzylsulfide with benzenesulfonyl chloride to form 1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole has been extensively studied for its potential applications in drug discovery and development. It has been found to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer and lung cancer. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S2/c17-14-6-4-5-13(11-14)12-22-16-18-9-10-19(16)23(20,21)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGJFFAVZKIXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2898863.png)
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)


![4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2898870.png)

![Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2898873.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2898877.png)